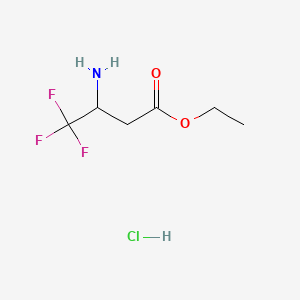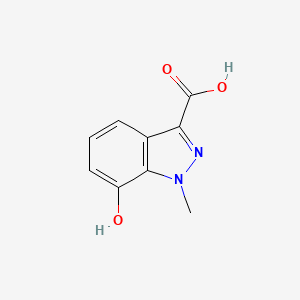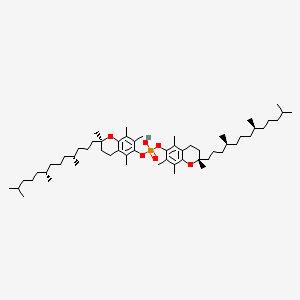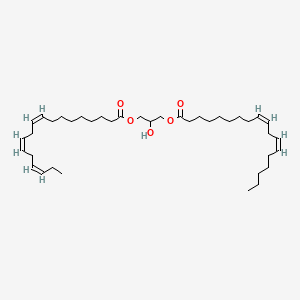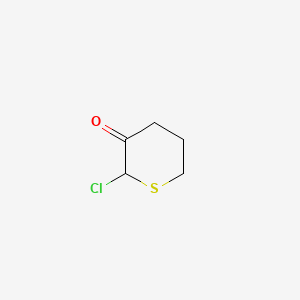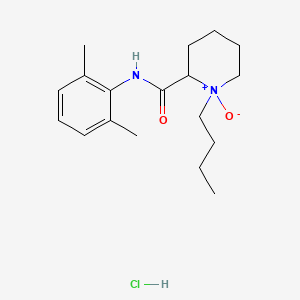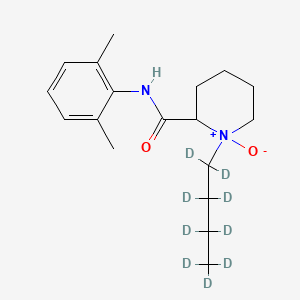![molecular formula C12H34N6O8Pt2 B586100 Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate CAS No. 82398-34-3](/img/no-structure.png)
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is an anti-cancer therapeutic agent and dual therapeutic/imaging contrast agent . It is a dimeric impurity of Oxaliplatin , which is a platinum-based chemotherapy drug in the same family as cisplatin and carboplatin .
Molecular Structure Analysis
The molecular formula of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is C12H30N4O2Pt2.2NO3 . The molecular weight is 776.56 .Physical And Chemical Properties Analysis
The physical and chemical properties of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate are not fully detailed in the search results. It is known that the compound has a molecular weight of 776.56 and a molecular formula of C12H30N4O2Pt2.2NO3 . More research may be needed to provide a comprehensive analysis of its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Drug Metabolism
A critical review on oxaliplatin, a compound related to Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate, focuses on its pharmacokinetics in cancer patients. This review integrates data from multiple studies, offering a comprehensive overview of how oxaliplatin is processed in the body. It discusses the drug's triphasic pharmacokinetics, moderate to low variability in plasma exposure, irreversible platinum binding to plasma proteins, and renal elimination as the predominant route of platinum clearance. This knowledge contributes to the safe and effective clinical use of oxaliplatin, highlighting its rapid and extensive nonenzymatic biotransformation and lack of significant interactions with other drugs (Graham et al., 2000).
Catalysis and Chemical Reactions
Research into "nonacidic" platinum-alumina catalysts for aromatizing hydrocarbons, such as ethylcyclopentane and cycloheptane, demonstrates the versatility of platinum compounds in catalysis. These studies provide insight into the mechanisms of aromatization, emphasizing the role of platinum in facilitating chemical transformations without relying on acidic intermediates. This has implications for developing more efficient and environmentally benign catalytic processes in the chemical industry (Pines & Nogueira, 1981).
Materials Science and Nanotechnology
Advancements in materials science, particularly in the context of fuel cells, have seen the development of platinum-based catalysts supported on carbon and non-carbon materials. This research is driven by the need for high-performance, durable catalysts in low-temperature fuel cells. Studies focus on optimizing the catalytic performance of platinum and platinum-alloy catalysts through the choice of support materials, which can significantly influence the efficiency and longevity of fuel cells. This area of research is crucial for the advancement of renewable energy technologies (Samad et al., 2018).
Safety and Hazards
The safety and hazards associated with Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate are not explicitly stated in the search results. Given that it is a platinum-based chemotherapy drug, it is likely to have similar safety concerns and side effects as other drugs in this class . These may include nausea, vomiting, hair loss, and myelosuppression (a decrease in the production of blood cells). It is recommended to handle this compound with appropriate safety measures.
Wirkmechanismus
Target of Action
It is known that platinum-based compounds generally target dna in cancer cells .
Mode of Action
Platinum-based compounds typically work by binding to DNA and causing DNA damage, which leads to cell death .
Biochemical Pathways
Platinum-based compounds are known to interfere with dna replication and transcription, leading to cell death .
Result of Action
Platinum-based compounds are generally known to cause dna damage, leading to cell death .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate involves the reaction of [(1R,2R)-1,2-cyclohexanediamine]platinum(II) chloride with silver nitrate to form Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum(II) nitrate, which is then reacted with nitric acid to form Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate.", "Starting Materials": [ { "name": "[(1R,2R)-1,2-cyclohexanediamine]platinum(II) chloride", "amount": "1 equivalent" }, { "name": "silver nitrate", "amount": "2 equivalents" }, { "name": "nitric acid", "amount": "2 equivalents" } ], "Reaction": [ { "step": "Dissolve [(1R,2R)-1,2-cyclohexanediamine]platinum(II) chloride in water." }, { "step": "Add silver nitrate to the solution and stir for 1 hour." }, { "step": "Filter the solution to remove the silver chloride precipitate." }, { "step": "Add nitric acid to the filtrate and stir for 1 hour." }, { "step": "Allow the solution to cool and crystals of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate will form." }, { "step": "Collect the crystals by filtration and wash with cold water." }, { "step": "Dry the crystals under vacuum." } ] } | |
CAS-Nummer |
82398-34-3 |
Produktname |
Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate |
Molekularformel |
C12H34N6O8Pt2 |
Molekulargewicht |
780.606 |
IUPAC-Name |
dioxidanium;(1R,2R)-cyclohexane-1,2-diamine;platinum;dinitrate |
InChI |
InChI=1S/2C6H14N2.2NO3.2H2O.2Pt/c2*7-5-3-1-2-4-6(5)8;2*2-1(3)4;;;;/h2*5-6H,1-4,7-8H2;;;2*1H2;;/q;;2*-1;;;;/p+2/t2*5-,6-;;;;;;/m11....../s1 |
InChI-Schlüssel |
PTMQTUGVSQOYOU-NFPQPXRDSA-P |
SMILES |
C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH3+].[OH3+].[Pt].[Pt] |
Synonyme |
(SP-4-2)-Di-oxobis[(1R,2R)-1,2-cyclohexanediamine-κN,κN’]diplatinum(2+) Dinitrate; (SP-4-2)-Di-oxobis[(1R-trans)-1,2-cyclohexanediamine-N,N’]diplatinum(2+) Dinitrate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




